molecular formula C4H4BrN5O3 B2608846 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide CAS No. 1159769-93-3

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide

Cat. No. B2608846
M. Wt: 250.012
InChI Key: MWMGBSDJHSIJIW-UHFFFAOYSA-N
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Description

4-Bromo-5-nitro-1H-pyrazole-3-carbohydrazide is a chemical compound with the following properties:



  • Empirical Formula : C<sub>4</sub>H<sub>2</sub>BrN<sub>3</sub>O<sub>4</sub>

  • Molecular Weight : 235.98 g/mol

  • IUPAC Name : 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid



Synthesis Analysis

The synthesis of this compound involves the reaction of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid with a suitable hydrazine derivative. The exact synthetic route and conditions may vary, but the general approach is to introduce the carbohydrazide group onto the pyrazole ring.



Molecular Structure Analysis

The crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate has been determined. It crystallizes in a monoclinic space group (P2<sub>1</sub>/c) with the following unit cell parameters:



  • a : 7.177 Å

  • b : 10.999 Å

  • c : 10.414 Å

  • β : 100.145°

  • Volume (V) : 809.3 Å<sup>3</sup>

  • Z : 4

  • R<sub>gt</sub> (F) : 0.0379

  • wR<sub>ref</sub> (F<sup>2</sup>) : 0.0714

  • Temperature (T) : 200 K



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution, reduction, and condensation reactions. Further investigation is needed to explore its reactivity and potential applications.



Physical And Chemical Properties Analysis


  • Appearance : Colorless crystals

  • Solubility : Soluble in ethanol

  • Hydration : Monohydrate form

  • Functional Groups : Nitro, bromo, and carboxylic acid

  • Melting Point : Not specified


Safety And Hazards


  • Safety Precautions : Handle with care; wear appropriate protective equipment.

  • Hazard Information : No specific hazards reported for this compound.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Structural Variants : Study related pyrazole derivatives for comparison.


Please note that this analysis is based on available data, and further experimental studies are necessary to fully understand the compound’s properties and potential applications123.


properties

IUPAC Name

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN5O3/c5-1-2(4(11)7-6)8-9-3(1)10(12)13/h6H2,(H,7,11)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMGBSDJHSIJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)NN)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide

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